Tert-butyl benzyl(4-bromophenyl)carbamate
Overview
Description
Tert-butyl benzyl(4-bromophenyl)carbamate is a chemical compound with the molecular formula C18H20BrNO2 and a molecular weight of 362.27 g/mol . It is a solid at room temperature and is often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
The synthesis of tert-butyl benzyl(4-bromophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dichloromethane at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl benzyl(4-bromophenyl)carbamate undergoes various chemical reactions, including:
Scientific Research Applications
Tert-butyl benzyl(4-bromophenyl)carbamate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl benzyl(4-bromophenyl)carbamate involves its ability to undergo various chemical reactions, particularly coupling reactions. The presence of the bromine atom allows it to participate in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds . This makes it a valuable intermediate in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Tert-butyl benzyl(4-bromophenyl)carbamate can be compared with other similar compounds such as:
Tert-butyl (4-bromophenyl)carbamate: Similar in structure but lacks the benzyl group, making it less versatile in certain reactions.
Tert-butyl (4-iodophenyl)carbamate: Contains an iodine atom instead of bromine, which can affect its reactivity and the types of reactions it can undergo.
Benzyl (4-bromophenyl)carbamate: Similar but lacks the tert-butyl group, which can influence its stability and reactivity.
This compound stands out due to its unique combination of functional groups, making it a versatile and valuable compound in various chemical and research applications.
Properties
IUPAC Name |
tert-butyl N-benzyl-N-(4-bromophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-18(2,3)22-17(21)20(13-14-7-5-4-6-8-14)16-11-9-15(19)10-12-16/h4-12H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEUJYLWUDYPAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.